4-(2,2-Difluorocyclopropyl)piperidine hydrochloride
Overview
Description
4-(2,2-Difluorocyclopropyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H14ClF2N and a molecular weight of 197.65 g/mol . This compound is characterized by the presence of a difluorocyclopropyl group attached to a piperidine ring, making it a unique fluorinated piperidine derivative .
Preparation Methods
The synthesis of 4-(2,2-Difluorocyclopropyl)piperidine hydrochloride typically involves the reaction of piperidine with a difluorocyclopropyl precursor under specific conditions. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction . Industrial production methods may involve scaling up the reaction in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(2,2-Difluorocyclopropyl)piperidine hydrochloride can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2,2-Difluorocyclopropyl)piperidine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2,2-Difluorocyclopropyl)piperidine hydrochloride involves its interaction with molecular targets and pathways within biological systems . The difluorocyclopropyl group and the piperidine ring play crucial roles in its binding affinity and activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(2,2-Difluorocyclopropyl)piperidine hydrochloride can be compared with other similar compounds, such as:
4,4-Difluoropiperidine hydrochloride: This compound has a similar piperidine ring but differs in the position and nature of the fluorine atoms.
Other fluorinated piperidine derivatives: These compounds may have different fluorine substitution patterns and additional functional groups, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific difluorocyclopropyl group, which imparts distinct reactivity and stability characteristics .
Properties
IUPAC Name |
4-(2,2-difluorocyclopropyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)5-7(8)6-1-3-11-4-2-6;/h6-7,11H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTRTCNWZNSMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CC2(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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